

"Methyl 1-methylpiperidine-4-carboxylate" molecular weight and formula

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Compound of Interest

Compound Name: **Methyl 1-methylpiperidine-4-carboxylate**

Cat. No.: **B155995**

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Technical Guide: Methyl 1-Methylpiperidine-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 1-methylpiperidine-4-carboxylate**, a valuable building block in organic synthesis and pharmaceutical research. This document outlines its core physicochemical properties, detailed synthesis protocols, and a visual representation of a key synthetic pathway.

Core Molecular Data

The fundamental molecular properties of **Methyl 1-methylpiperidine-4-carboxylate** are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and molecular modeling.

Property	Value
Chemical Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol
IUPAC Name	Methyl 1-methylpiperidine-4-carboxylate
Synonyms	1-Methyl-4-piperidinocarboxylic acid, methyl ester; Methyl N-methylisonipecotate

Experimental Protocols: Synthesis of Methyl 1-Methylpiperidine-4-Carboxylate

Two common synthetic routes for the preparation of **Methyl 1-methylpiperidine-4-carboxylate** are detailed below.

Method 1: Esterification of 1-Methylisonipecotic Acid Hydrochloride[1]

This protocol describes the synthesis via the esterification of 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol.

Materials:

- 1-Methylisonipecotic acid hydrochloride
- Methanol
- Thionyl chloride
- Sodium carbonate
- Methylene chloride
- Ice-salt bath

Procedure:

- A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a suitable reaction vessel.
- The solution is cooled to -10°C using an ice-salt bath while being stirred.
- Thionyl chloride (112.8 mL) is added dropwise to the cooled solution. The addition should be controlled to maintain the temperature at -10°C and typically takes about one hour.
- After the complete addition of thionyl chloride, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. This temperature is maintained for 2 hours.
- The solution is then neutralized to a pH of approximately 8 with the addition of sodium carbonate.
- The product is extracted from the aqueous solution using methylene chloride.
- The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed by evaporation under reduced pressure to yield **Methyl 1-methylpiperidine-4-carboxylate** as a clear liquid. The reported yield for this procedure is 87%.

Method 2: Reductive Amination of Isonipecotic Acid Methyl Ester[2]

This method involves the N-methylation of isonipecotic acid methyl ester using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

- Isonipecotic acid methyl ester
- Formaldehyde solution (37.5% in water)
- Formic acid (90% solution)
- Ethyl ether

- Magnesium sulfate ($MgSO_4$)

Procedure:

- Isonipecotic acid methyl ester is dissolved in a 37.5% aqueous solution of formaldehyde (19.4 mL, 262 mmol).
- A 90% solution of formic acid (10.2 mL, 240 mmol) is added to the mixture.
- The reaction mixture is heated on a steam bath for 2 hours.
- After the reaction is complete, the solvent is removed in *vacuo*.
- The resulting residue is dissolved in ethyl ether.
- The ether solution is dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration, and the filtrate is evaporated in *vacuo*.
- The crude product is purified by distillation under an argon atmosphere to yield pure **Methyl 1-methylpiperidine-4-carboxylate** as a clear, colorless oil.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **Methyl 1-methylpiperidine-4-carboxylate** via the reductive amination of isonipecotic acid methyl ester.



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Caption: Synthesis of **Methyl 1-methylpiperidine-4-carboxylate**.

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